エトラビリン

概要

説明

エトラビリンは、ヒト免疫不全ウイルス1型(HIV-1)感染症の治療に使用される第2世代非ヌクレオシド系逆転写酵素阻害剤(NNRTI)です。 インテレンスという商品名で販売されており、2008年に米国食品医薬品局によって承認されました 。 エトラビリンは、第1世代NNRTIに対する耐性を獲得したHIV株に対して有効であることで知られています .

科学的研究の応用

Etravirine has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is primarily used in the treatment of HIV-1 infections, especially in patients who have developed resistance to other antiretroviral drugs . Additionally, etravirine has been studied for its potential use in treating other viral infections, such as Zika virus brain infection . Research has also explored its inhibitory effects on cancer cells, including ovarian cancer .

作用機序

エトラビリンは、HIV-1の逆転写酵素を直接阻害することで効果を発揮します 。 酵素に結合し、そのDNA依存性およびRNA依存性ポリメラーゼ活性を阻害することで、ウイルス複製を阻止します 。 他のNNRTIとは異なり、エトラビリンはヒトDNAポリメラーゼアルファ、ベータ、またはガンマを阻害しません .

類似の化合物との比較

エトラビリンは、エファビレンツやネビラピンなどの第1世代NNRTIに対して耐性を獲得したHIV株に対して有効であるため、NNRTIの中でユニークな存在です 。 類似の化合物には以下のようなものがあります。

エファビレンツ: 耐性HIV株に対して効果が低い第1世代NNRTIです.

ネビラピン: 同様の制限を持つもう1つの第1世代NNRTIです.

リルピビリン: 作用機序は似ていますが、耐性プロファイルが異なる第2世代NNRTIです.

エトラビリンの耐性に対する遺伝的障壁が高いことと、耐性株に対して有効であることから、抗レトロウイルス療法において貴重な選択肢となっています .

生化学分析

Biochemical Properties

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1, consequently blocking DNA-dependent and RNA-dependent polymerase activity . It does not inhibit human DNA polymerase alpha, beta, or gamma . Etravirine interacts with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .

Cellular Effects

Etravirine has been shown to diminish proliferation, migration, and invasion in vitro . It also has the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with CYP isozymes .

Molecular Mechanism

Etravirine directly binds to the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not affect human DNA polymerase alpha, beta, or gamma .

Temporal Effects in Laboratory Settings

It is known that Etravirine’s effects are observed within minutes at a concentration of 10 μM .

Dosage Effects in Animal Models

While specific studies on dosage effects of Etravirine in animal models are limited, one study found that Etravirine significantly increased the systemic clearance and volume of distribution of S-warfarin in rats .

Metabolic Pathways

Etravirine is metabolized in the liver by CYP450 enzymes, primarily CYP3A4, and to a lesser extent by CYP2C9 and CYP2C19 . The major metabolites formed retain less than 90% of Etravirine’s activity .

Transport and Distribution

The distribution of Etravirine into compartments other than plasma has not been evaluated in humans . It is known that Etravirine is about 99.9% bound to plasma proteins, primarily to albumin .

Subcellular Localization

The subcellular localization of Etravirine has not been extensively studied. One study found that Etravirine could induce anterior gradient 2 (AGR2) degradation via autophagy , suggesting that Etravirine may have effects on protein turnover and subcellular dynamics.

準備方法

化学反応の分析

エトラビリンは、次のようないくつかのタイプの化学反応を起こします。

求核置換反応: この反応は、エトラビリンの合成において重要であり、ハロゲン化ピリジンを出発物質として使用します.

臭素化反応: この反応は、化合物に臭素原子を導入します.

これらの反応に使用される一般的な試薬には、ハロゲン化ピリジン、アンモニア、臭素が含まれます 。 これらの反応から生成される主な生成物は、最終的にエトラビリン化合物に至る中間体です .

科学研究の応用

エトラビリンは、特に医学と生物学の分野で、幅広い科学研究の応用範囲を持っています。 主にHIV-1感染症の治療に使用されており、特に他の抗レトロウイルス薬に対する耐性を獲得した患者に使用されます 。 さらに、エトラビリンは、ジカウイルス脳炎などの他のウイルス感染症の治療における潜在的な用途について研究されています 。 研究では、卵巣癌を含む癌細胞に対する阻害効果も調査されています .

類似化合物との比較

Etravirine is unique among NNRTIs due to its effectiveness against HIV strains resistant to first-generation NNRTIs, such as efavirenz and nevirapine . Similar compounds include:

Efavirenz: A first-generation NNRTI that is less effective against resistant HIV strains.

Nevirapine: Another first-generation NNRTI with similar limitations.

Rilpivirine: A second-generation NNRTI with a similar mechanism of action but different resistance profiles.

Etravirine’s higher genetic barrier to resistance and its ability to be effective against resistant strains make it a valuable option in antiretroviral therapy .

特性

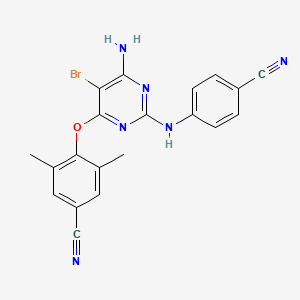

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181412 | |

| Record name | Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1). It directly binds reverse transcriptase and consequently blocks DNA-dependent and RNA-dependent polymerase activity. Etravirine does not inhibit human DNA polymerase alpha, beta or gamma. | |

| Record name | Etravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

269055-15-4 | |

| Record name | Etravirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etravirine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C50HW4FO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

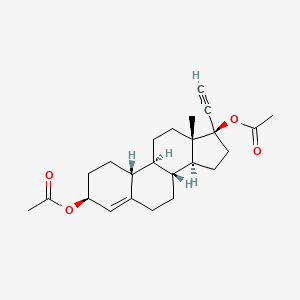

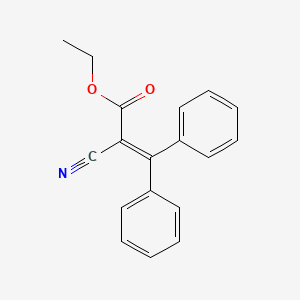

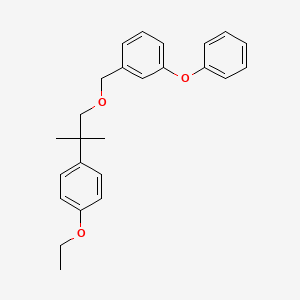

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

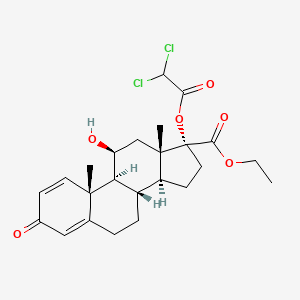

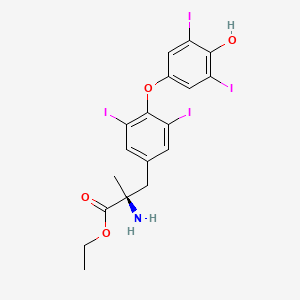

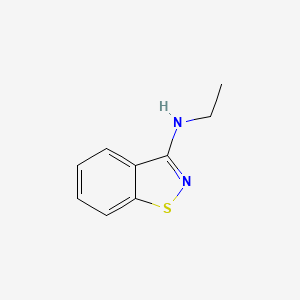

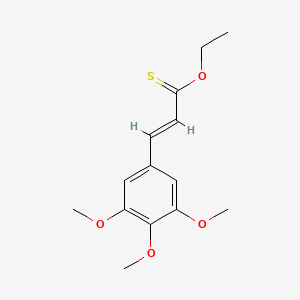

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。